![molecular formula C17H19N3O6S B14345269 N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea CAS No. 94721-48-9](/img/structure/B14345269.png)
N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea is a complex organic compound that features both sulfonyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea typically involves a multi-step process. One common route includes the reaction of 4-(Butane-1-sulfonyl)aniline with 2-hydroxy-4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxyphenyl)urea: Lacks the nitro group, which may result in different reactivity and applications.
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(4-nitrophenyl)urea: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Uniqueness
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea is unique due to the presence of both sulfonyl and nitrophenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interaction with various molecular targets.
Properties
CAS No. |
94721-48-9 |
|---|---|
Molecular Formula |
C17H19N3O6S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(4-butylsulfonylphenyl)-3-(2-hydroxy-4-nitrophenyl)urea |
InChI |
InChI=1S/C17H19N3O6S/c1-2-3-10-27(25,26)14-7-4-12(5-8-14)18-17(22)19-15-9-6-13(20(23)24)11-16(15)21/h4-9,11,21H,2-3,10H2,1H3,(H2,18,19,22) |
InChI Key |
HMLFADRAQDVLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
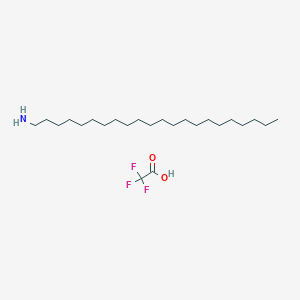
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
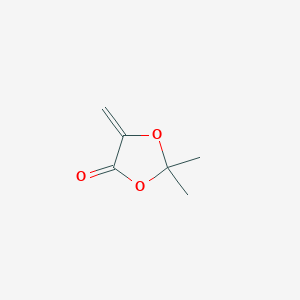
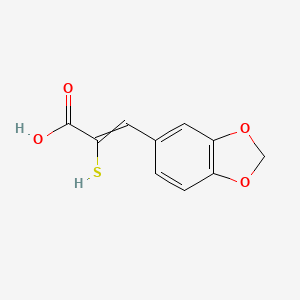
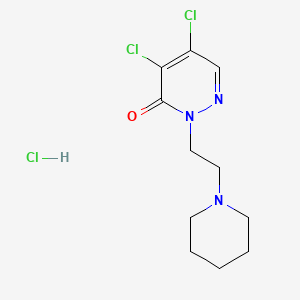

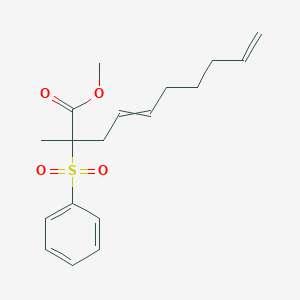
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
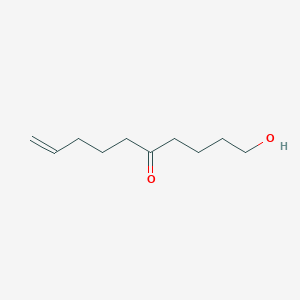
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
